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Compound of Interest

Compound Name: 2-(3,4,5-trimethoxyphenyl)butanoic Acid

Cat. No.: B071038 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2-(3,4,5-trimethoxyphenyl)butanoic Acid

Introduction
2-(3,4,5-trimethoxyphenyl)butanoic acid, also known by its CAS Number 195202-08-5, is a substituted carboxylic acid featuring a butyric acid back

a trimethoxyphenyl moiety.[1] As a solid at room temperature, this compound serves primarily as a specialized building block in organic synthesis.[2] I

structural complexity, combining a chiral center with a highly functionalized aromatic ring, makes it a molecule of interest for medicinal chemistry and 

science. The presence of the 3,4,5-trimethoxyphenyl group is significant, as this motif is found in a variety of biologically active natural products and s

compounds. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, potential synthetic route

safe handling protocols, designed for researchers and drug development professionals.

2-(3,4,5-trimethoxyphenyl)butanoic Acid

Expected Spectroscopic Signatures

Carboxylic Acid (-COOH)

IR: Broad O-H (~3000 cm⁻¹)
C=O (~1710 cm⁻¹)
C-O (~1250 cm⁻¹)

Defines

¹³C NMR: Carbonyl C (~175 ppm)
Aromatic C's (100-155 ppm)

-OCH₃ C's (~56 ppm)
Alkyl C's (10-50 ppm)

Defines

MS: M⁺ peak at m/z 254
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Caption: Key functional groups and their expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments. [3] * Aromatic Proto

two protons on the trimethoxyphenyl ring are chemically equivalent and should appear as a sharp singlet around δ 6.5-6.7 ppm.

Methoxy Protons: The nine protons from the three equivalent methoxy groups will produce a strong singlet at approximately δ 3.8 ppm.

Aliphatic Protons: The butanoic acid chain will show more complex signals. The alpha-proton (CH attached to the ring and carboxyl group) would

appear as a triplet. The methylene protons (-CH₂-) would be a multiplet (sextet), and the terminal methyl protons (-CH₃) would present as a triple

NMR: The carbon spectrum will be characterized by signals for the carbonyl, aromatic, methoxy, and aliphatic carbons.

Carbonyl Carbon: A signal in the downfield region, around δ 175-180 ppm.

Aromatic Carbons: Multiple signals between δ 100-155 ppm, with carbons bearing methoxy groups appearing more downfield.

Methoxy Carbons: A distinct signal around δ 56 ppm. [5] * Aliphatic Carbons: Signals for the chiral carbon, methylene, and methyl groups will be 

the upfield region (δ 10-50 ppm). [6]
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Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring. [7]* O-H Stretch: A very broad

absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. [8]* C-H S

Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption peak between 1725-1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. [7]* C-O Stretches

bands corresponding to the C-O stretching of the acid and ether linkages will be visible in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)
Electron ionization mass spectrometry would provide key information on the molecular weight and fragmentation pattern.

Molecular Ion Peak (M⁺): The parent molecular ion peak should be observed at an m/z of 254. * Key Fragmentation Patterns: Common fragmentat

pathways for carboxylic acids include the loss of the carboxyl group and alpha-cleavage. [9][10] * [M-45]⁺: Loss of the COOH group (m/z 209).

[M-29]⁺: Loss of the ethyl group (-CH₂CH₃) (m/z 225).

A prominent peak corresponding to the trimethoxybenzyl cation or related fragments is also expected.

Section 3: Synthesis and Reactivity
Proposed Synthetic Pathway
While this compound is commercially available as a building block, understanding its synthesis is crucial for analog design. A plausible laboratory-sca

synthesis can be conceptualized starting from 3,4,5-trimethoxyphenylacetic acid, a related and accessible precursor. This approach leverages well-es

methodologies in organic chemistry, such as alpha-alkylation of an ester, followed by hydrolysis.

Protocol: Two-Step Synthesis via Alkylation

Esterification: Convert 3,4,5-trimethoxyphenylacetic acid to its methyl or ethyl ester using Fischer-Speier esterification (refluxing in the correspondin

with a catalytic amount of sulfuric acid). [11]This protects the carboxylic acid and activates the alpha-position for the subsequent step.

Deprotonation and Alkylation: Treat the resulting ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (

an anhydrous solvent (e.g., THF) to generate the enolate.

C-C Bond Formation: Introduce an ethylating agent, such as ethyl iodide or ethyl bromide, to the enolate solution. Allow the reaction to warm to roo

temperature to facilitate the SN2 reaction, which forms the carbon-carbon bond at the alpha-position.

Hydrolysis: Saponify the resulting ester using aqueous sodium hydroxide or potassium hydroxide, followed by acidic workup (e.g., with HCl) to prot

carboxylate and yield the final product, 2-(3,4,5-trimethoxyphenyl)butanoic acid.

Purification: The final product can be purified by recrystallization or column chromatography.
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Alkylation
1. LDA, THF, -78°C

2. Ethyl Iodide
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1. NaOH(aq)
2. HCl(aq)
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Caption: Proposed workflow for the synthesis of the title compound.

Chemical Reactivity
The reactivity is dominated by the carboxylic acid functional group.
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Esterification/Amidation: The carboxyl group can readily undergo condensation reactions with alcohols or amines, typically activated by coupling ag

(e.g., DCC, EDC) or by conversion to an acyl chloride, to form esters and amides, respectively. [12]* Reduction: The carboxylic acid can be reduce

corresponding primary alcohol, 2-(3,4,5-trimethoxyphenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Aromatic Ring: The trimethoxy-substituted phenyl ring is electron-rich and activated towards electrophilic aromatic substitution. However, the positio

to the butyric acid chain are sterically hindered, which may influence regioselectivity.

Section 4: Safety, Handling, and Hazard Management
As a laboratory chemical, proper handling of 2-(3,4,5-trimethoxyphenyl)butanoic acid is essential to ensure personnel safety. The compound is clas

an irritant and is harmful if swallowed. [1][13]

Hazard Class Code Description Source(s)

Pictogram GHS07 Harmful / Irritant

Signal Word Warning [1]

Acute Toxicity, Oral H302 Harmful if swallowed [14]

Skin Irritation H315 Causes skin irritation [1][13]

Eye Irritation H319 Causes serious eye irritation [1][13]

| STOT SE 3 | H335 | May cause respiratory irritation | [1][13]|

Recommended Laboratory Protocol
This protocol is a self-validating system designed to minimize exposure and mitigate risks.

1. Engineering Controls & Preparation:

Work exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors. [13]* Ensure the work area is well-ventilated. [1]* Ve

emergency eye wash fountain and safety shower are immediately accessible. [1] 2. Personal Protective Equipment (PPE):

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). [1]* Eye Protection: Use chemical safety goggles or a face shield. [1]* Body Protectio

a lab coat and closed-toe shoes. Ensure no skin is exposed. [13] 3. Handling & Use:

Avoid creating dust. [13]* Avoid direct contact with the substance. [13]* Wash hands thoroughly after handling, even if gloves were worn. [1]* Do no

drink, or smoke in the laboratory area. [1] 4. Emergency Procedures:

Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention. [13]* Skin Contact: Immediately remove

contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [13]* Eye Contact: Immediately flush eyes with

water for at least 15 minutes, holding eyelids open. Consult a doctor. [13]* Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek

immediate medical attention. [13] 5. Accidental Release & Disposal:

Spill: Evacuate the area. Prevent dust formation. Sweep up the spilled solid using non-sparking tools and place it in a sealed container for disposal

discharge into drains or rivers. [13]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Section 5: Known and Potential Applications
The primary application of 2-(3,4,5-trimethoxyphenyl)butanoic acid is as a building block in research and development. [2]The 3,4,5-trimethoxyphe

is a key pharmacophore in numerous compounds with diverse biological activities. Therefore, this molecule serves as a valuable starting point for the

of novel therapeutic agents.

Drug Discovery Precursor: Related structures containing the trimethoxyphenyl group have been investigated for various therapeutic effects, includi

trypanocidal activity against the parasite that causes Chagas disease and as receptor antagonists for platelet-activating factor (PAF). [11][15]This s

that derivatives of 2-(3,4,5-trimethoxyphenyl)butanoic acid could be explored for similar or novel biological targets.
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Trimebutine Synthesis: The core structure is related to intermediates used in the synthesis of drugs like trimebutine, an antispasmodic agent. [16][1
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

compatibility check]
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